molecular formula C19H19F2NO B1343402 3',5'-Difluoro-2-piperidinomethyl benzophenone CAS No. 898773-79-0

3',5'-Difluoro-2-piperidinomethyl benzophenone

Cat. No. B1343402
M. Wt: 315.4 g/mol
InChI Key: BLTFKBJMEPPAMA-UHFFFAOYSA-N
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Description

The compound 3',5'-Difluoro-2-piperidinomethyl benzophenone is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound . For instance, the structural characterization of a side product in benzothiazinone synthesis, which includes a piperidinyl methanone group, suggests that similar compounds are being studied for their potential as anti-tuberculosis drug candidates . Additionally, the study of various benzophenones, including those with halogen substitutions, provides information on the vibrational spectra, electronic structure, and biological activity of these compounds .

Synthesis Analysis

The synthesis of related compounds involves complex reactions that can sometimes lead to side products, as seen in the synthesis of an 8-nitro-1,3-benzothiazin-4-one . While the exact synthesis of 3',5'-Difluoro-2-piperidinomethyl benzophenone is not detailed, the methodologies used in these papers could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives has been extensively studied using techniques such as FT-IR, FT-Raman, and DFT . These studies provide a deep understanding of the intramolecular interactions and stabilization of the molecule. For 3',5'-Difluoro-2-piperidinomethyl benzophenone, similar analyses would likely reveal the influence of the difluoro substitution on the molecular conformation and stability.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 3',5'-Difluoro-2-piperidinomethyl benzophenone. However, the analysis of benzophenone and its derivatives, including those with halogen atoms, can shed light on the reactivity and interaction of such compounds with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives, such as their thermodynamic functions and polarizability, have been calculated and can provide insights into their behavior under various conditions . The conformational analysis of benzophenone and its dichloro derivative indicates the potential energy barriers and preferred conformations, which are relevant for understanding the properties of similar compounds like 3',5'-Difluoro-2-piperidinomethyl benzophenone .

Scientific Research Applications

1. Water Treatment and Environmental Impact

3',5'-Difluoro-2-piperidinomethyl benzophenone, as a derivative of benzophenone, has been studied for its environmental impact and potential applications in water treatment. The oxidation of benzophenone-3 (BP-3), a closely related compound, has been investigated to understand its reaction kinetics and removal efficiency during water treatment with ferrate(VI) and potassium permanganate. These studies reveal the potential of these treatment technologies for the removal of hydroxylated benzophenone derivatives from water, which is crucial due to the presence of BP-3 in aquatic environments and its effects on water quality and human health (Yang & Ying, 2013), (Cao et al., 2021).

2. Photocatalytic Applications

The compound's photocatalytic applications have been explored, particularly focusing on the trifluoromethylation of olefins and (hetero)aromatics. This process uses sodium triflinate as a CF3 source and benzophenone derivatives as photosensitizers, suggesting potential applications in synthetic chemistry and material science (Lefebvre et al., 2016).

properties

IUPAC Name

(3,5-difluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO/c20-16-10-15(11-17(21)12-16)19(23)18-7-3-2-6-14(18)13-22-8-4-1-5-9-22/h2-3,6-7,10-12H,1,4-5,8-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTFKBJMEPPAMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643618
Record name (3,5-Difluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Difluoro-2-piperidinomethyl benzophenone

CAS RN

898773-79-0
Record name Methanone, (3,5-difluorophenyl)[2-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898773-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Difluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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